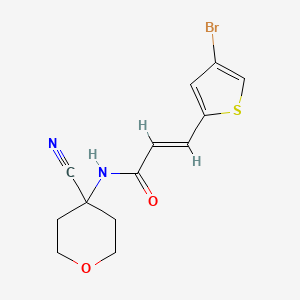

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide

CAS No.: 1436370-07-8

Cat. No.: VC4550174

Molecular Formula: C13H13BrN2O2S

Molecular Weight: 341.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1436370-07-8 |

|---|---|

| Molecular Formula | C13H13BrN2O2S |

| Molecular Weight | 341.22 |

| IUPAC Name | (E)-3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C13H13BrN2O2S/c14-10-7-11(19-8-10)1-2-12(17)16-13(9-15)3-5-18-6-4-13/h1-2,7-8H,3-6H2,(H,16,17)/b2-1+ |

| Standard InChI Key | DYBLTSFEPYVEJM-UHFFFAOYSA-N |

| SMILES | C1COCCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br |

Introduction

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is a member of the enamide class, characterized by the presence of an enamine functional group. This compound features a bromothiophene moiety and a cyanooxane substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis and Characterization

The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide typically involves multistep reactions requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress, while characterization methods include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography to confirm the structure and purity of the compound.

Potential Applications

This compound's unique structure suggests potential applications in various fields:

-

Medicinal Chemistry: The presence of bromothiophene and cyanooxane moieties could contribute to biological activity, making it a candidate for pharmaceutical development.

-

Materials Science: Its chemical properties might be useful in the synthesis of novel materials.

Research Findings and Future Directions

While specific biological activity data for (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is limited, compounds with similar structures have shown promise in various pharmacological activities. For instance, derivatives with bromophenyl and thiazole moieties have demonstrated antimicrobial and anticancer properties . Future research could focus on exploring the biological activity of this compound through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume